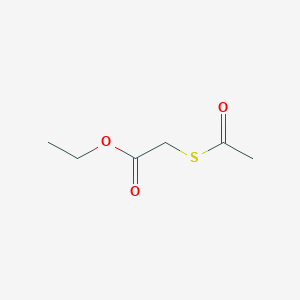
Ethyl (acetylsulfanyl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (acetylsulfanyl)acetate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings. This compound is particularly interesting due to its unique structure, which includes an acetylsulfanyl group attached to an ethyl acetate backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl (acetylsulfanyl)acetate can be synthesized through a series of organic reactions. One common method involves the esterification of acetic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, which are crucial for optimizing yield and purity. The use of catalysts like sulfuric acid or p-toluene sulfonic acid is common to accelerate the reaction.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl (acetylsulfanyl)acetate undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield acetic acid and ethanol.
Reduction: The compound can be reduced using reagents like lithium aluminum hydride to form the corresponding alcohol.
Substitution: The acetylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Hydrolysis: Acetic acid and ethanol.
Reduction: Corresponding alcohol.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl (acetylsulfanyl)acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce acetylsulfanyl groups into molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Used in the production of fragrances and flavorings due to its pleasant odor.
Mecanismo De Acción
The mechanism of action of ethyl (acetylsulfanyl)acetate involves its interaction with various molecular targets. The acetylsulfanyl group can undergo nucleophilic attack, leading to the formation of new chemical bonds. This reactivity is exploited in organic synthesis to create complex molecules. The ester bond can also be hydrolyzed, releasing acetic acid and ethanol, which can participate in further chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl acetate: A simple ester with a similar structure but lacking the acetylsulfanyl group.
Methyl butyrate: Another ester with a different alkyl group.
Isopropyl acetate: An ester with an isopropyl group instead of an ethyl group.
Uniqueness
Ethyl (acetylsulfanyl)acetate is unique due to the presence of the acetylsulfanyl group, which imparts distinct chemical properties. This group makes the compound more reactive in certain types of chemical reactions, such as nucleophilic substitution, compared to simpler esters like ethyl acetate.
Propiedades
Número CAS |
78594-34-0 |
|---|---|
Fórmula molecular |
C6H10O3S |
Peso molecular |
162.21 g/mol |
Nombre IUPAC |
ethyl 2-acetylsulfanylacetate |
InChI |
InChI=1S/C6H10O3S/c1-3-9-6(8)4-10-5(2)7/h3-4H2,1-2H3 |
Clave InChI |
CSMQTMPUZCQRGB-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CSC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Spiro[1,3-benzodithiole-2,1'-cyclopentane]](/img/structure/B14447987.png)

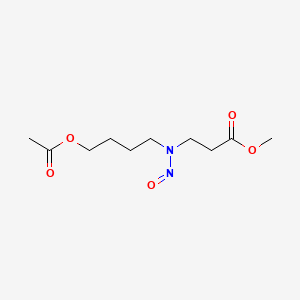



![(7-Oxabicyclo[4.1.0]hepta-2,4-dien-1-yl)methanol](/img/structure/B14448028.png)
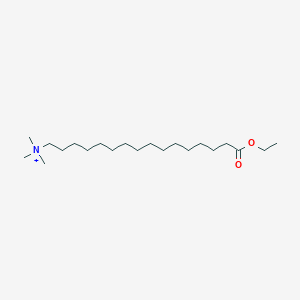
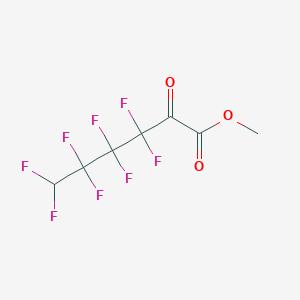

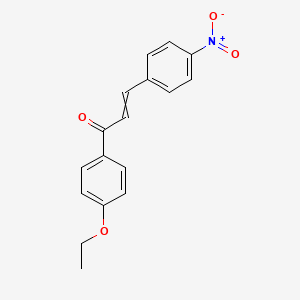
![1-[(2,5-Dimethylpyrimidin-4-yl)methyl]aziridine-2-carbonitrile](/img/structure/B14448061.png)


